Dinaciclib, also known by its development code SCH 727965 or MK-7965, is a synthetically derived small molecule. [] It is classified as a pan-CDK inhibitor due to its ability to potently inhibit CDK1, CDK2, CDK5, and CDK9. [] These kinases play critical roles in cell cycle progression, transcription, and DNA damage repair. [] In scientific research, Dinaciclib serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly those related to cancer development and progression. []
Future Directions
Biomarker Development: Identifying biomarkers that predict sensitivity to Dinaciclib, such as MCL1 and BCL-xL levels, is crucial for patient selection and personalized therapy. [, ]
Combination Therapies: Further exploration of Dinaciclib in combination with other targeted therapies, immunotherapies, or chemotherapies may yield more effective treatment regimens for various cancers. [, , , ]
Optimization of Dosing Strategies: Investigating alternative dosing schedules and administration routes to maximize efficacy and minimize toxicity is essential for clinical translation. []
Related Compounds
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor that targets both the RAF/MEK/ERK and VEGF signaling pathways. [] It is an approved therapy for advanced hepatocellular carcinoma (HCC). []
Relevance: Sorafenib is mentioned in a study exploring dinaciclib as a potential therapy for HCC. [] The study suggests that dinaciclib's composite CDK inhibition may offer a novel treatment approach for advanced HCC, where sorafenib, despite being the only approved therapy, has limitations. [] The study highlights the need for new therapies in this area, positioning dinaciclib as a potential alternative or complementary treatment to sorafenib. []
Capecitabine
Compound Description: Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body. It is used in the treatment of various cancers, including breast cancer. []
Relevance: Capecitabine was used as a comparator drug in a phase 2 study evaluating dinaciclib's efficacy in advanced breast cancer. [] The study design allowed for patients who progressed on capecitabine to crossover and receive dinaciclib, enabling an assessment of dinaciclib activity in a capecitabine-resistant setting. []
Ofatumumab
Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets the CD20 antigen found on B cells. It is approved for treating chronic lymphocytic leukemia (CLL). [, ]
Relevance: Ofatumumab was used in combination with dinaciclib in a Phase 1b/2 study for relapsed and refractory (R/R) CLL and small lymphocytic lymphoma (SLL). [] It was also used as a comparator drug in a phase 3 study evaluating dinaciclib in patients with refractory CLL. [] Both studies examined the safety and efficacy profile of the dinaciclib and ofatumumab combination. [, ]
Erlotinib
Compound Description: Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer (NSCLC). [, ] It is approved for use as second- or third-line therapy in advanced NSCLC. []
Relevance: Similar to capecitabine, erlotinib served as a comparator in a phase 2 randomized trial assessing dinaciclib's efficacy in patients with locally advanced previously treated NSCLC. [] This study, like the one with capecitabine, employed an adaptive design, allowing patients who progressed on erlotinib to crossover to dinaciclib. []
Gemtuzumab ozogamicin (GO)
Compound Description: Gemtuzumab ozogamicin is an antibody-drug conjugate that targets CD33, an antigen found on leukemia cells. []
Relevance: In a phase 2 study evaluating dinaciclib in patients with advanced acute myeloid leukemia (AML), GO was used as a comparator drug. [] Patients were randomized to receive either dinaciclib or GO, with the option to crossover to dinaciclib if they did not respond to GO. []
Veliparib
Compound Description: Veliparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that interferes with DNA repair, particularly in cancer cells with compromised homologous recombination (HR) repair pathways. []
Relevance: A phase 1 dose-escalation study investigated the combination of dinaciclib and veliparib in patients with advanced solid tumors. [] The rationale for this combination was based on the potential for dinaciclib to disrupt HR repair through its inhibition of CDK1 and CDK12, thereby enhancing the efficacy of veliparib, particularly in cancers that may not be inherently HR deficient. []
ABT-737 and ABT-263
Compound Description: ABT-737 and ABT-263 are both BH3 mimetics that inhibit Bcl-2 and Bcl-xL, proteins involved in apoptosis regulation. [, ] ABT-737 is specifically mentioned as a Bcl-2/Bcl-xL inhibitor. []
Relevance: The synergistic potential of dinaciclib in combination with ABT-737 or ABT-263 was investigated in malignant human glioma cell lines. [, ] The studies found that combining dinaciclib with these BH3 mimetics enhanced apoptosis compared to single-agent treatments. [, ]
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil is a pyrimidine analog and antimetabolite drug used in cancer treatment. [] It disrupts DNA and RNA synthesis, ultimately leading to cell death. []
Relevance: A study investigated the potential of combining 5-FU with dinaciclib and other CDK inhibitors as a treatment strategy for head and neck squamous cell carcinoma (HNSCC). [] The study aimed to explore the combined effects of these agents on cell cycle arrest, apoptosis, and tumor growth inhibition. []
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug that induces cell death by crosslinking DNA and interfering with cell division. []
Relevance: Cisplatin was used in combination with dinaciclib in preclinical models of ovarian cancer and in an in vivo study using a head and neck cancer model. [, ] The studies aimed to determine if combining these agents resulted in synergistic antitumor effects. [, ]
Cetuximab
Compound Description: Cetuximab is a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), used in treating certain head and neck cancers and colorectal cancer. []
Relevance: Similar to 5-FU and cisplatin, cetuximab was explored as a potential combination therapy partner with dinaciclib and other CDK inhibitors for treating head and neck squamous cell carcinoma (HNSCC). [] The study examined whether these combinations could enhance therapeutic efficacy. []
MK-2206
Compound Description: MK-2206 is an allosteric AKT inhibitor targeting the PI3K/AKT signaling pathway, which plays a role in cell growth and survival. []
Relevance: A study evaluating combination treatment strategies for pancreatic cancer investigated the combined effects of dinaciclib and MK-2206. [] This combination aimed to target multiple downstream effectors of KRAS, a frequently mutated oncogene in pancreatic cancer. []
SCH772984
Compound Description: SCH772984 is an ERK inhibitor, specifically targeting the RAF/MEK/ERK signaling pathway involved in cell proliferation and survival. []
Relevance: Similar to MK-2206, SCH772984 was explored as a combination therapy partner with dinaciclib in preclinical models of pancreatic cancer. [] The rationale was to simultaneously block multiple KRAS effector pathways, potentially leading to enhanced antitumor activity. []
Doxorubicin
Compound Description: Doxorubicin is an anthracycline drug that works as a topoisomerase II inhibitor, leading to DNA damage and cell death. []
Relevance: Doxorubicin was used in conjunction with dinaciclib and veliparib in a study investigating the effects of CDK and PARP inhibition on homologous recombination (HR) in multiple myeloma cells. [] The study aimed to understand whether combining these agents could disrupt HR and enhance cell death in this context. []
Paclitaxel (Taxol)
Compound Description: Paclitaxel, commonly known as Taxol, is a mitotic inhibitor that disrupts cell division by interfering with microtubule function. []
Relevance: Combining dinaciclib with paclitaxel was investigated in a study focusing on lung cancer cells. [] The study discovered that this combination enhanced anaphase catastrophe, a type of cell death resulting from severe chromosomal mis-segregation, ultimately contributing to reduced cell viability in lung cancer. []
Source and Classification
Dinaciclib was developed by Schering-Plough (now part of Merck & Co.) and has been assigned the DrugBank accession number DB12021. Its chemical formula is C21H28N6O2, with a molecular weight of approximately 396.495 g/mol. The compound is also known by its synonym SCH 727965.
Synthesis Analysis
Methods
The synthesis of dinaciclib involves several chemical reactions that create its complex structure. While specific proprietary methods may not be disclosed in public literature, general synthetic pathways typically include:
Formation of the Pyrazolo-Pyrimidine Core: This involves the condensation of appropriate precursors to form the pyrazolo-pyrimidine moiety.
Piperidine Ring Construction: The piperidine ring is synthesized through cyclization reactions involving amine and carbonyl compounds.
Final Coupling Reactions: The final steps usually involve coupling reactions that connect the pyrazolo-pyrimidine core with the piperidine moiety to yield dinaciclib.
Technical details regarding specific reagents, catalysts, and conditions used in these reactions are often proprietary or found in specialized chemical literature.
Molecular Structure Analysis
Structure and Data
The molecular structure of dinaciclib can be described as follows:
The crystal structure of dinaciclib in complex with cyclin-dependent kinase 2 has been resolved at a resolution of 1.7 Å, revealing intricate binding interactions within the ATP binding site.
Structural Features
Key structural features include:
A pyrazolo-pyrimidine core that engages in hydrogen bonding with kinase residues.
A piperidine ring that contributes to hydrophobic interactions.
A pyridine oxide moiety that is partially solvent-exposed, enhancing its interaction profile.
Chemical Reactions Analysis
Reactions and Technical Details
Dinaciclib undergoes various chemical reactions during its synthesis and biological interactions:
Inhibition Mechanism: Dinaciclib binds to the ATP site of cyclin-dependent kinases through an intricate network of hydrogen bonds and van der Waals interactions. This binding inhibits kinase activity, preventing phosphorylation events critical for cell cycle progression.
Metabolic Reactions: In vivo, dinaciclib is subject to metabolic processes that may involve oxidation and conjugation reactions typical for small molecules, influencing its pharmacokinetics.
Mechanism of Action
Process and Data
Dinaciclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, dinaciclib prevents their activation, leading to:
Cell Cycle Arrest: Inhibition of cyclin-dependent kinases halts cell cycle progression at various checkpoints.
Induction of Apoptosis: Prolonged inhibition can trigger programmed cell death in malignant cells.
Pharmacokinetic studies have shown that dinaciclib has a maximum observed plasma concentration (C_max) reached within a specific time frame (T_max), with a terminal phase half-life (t_½) indicative of its duration of action.
Physical and Chemical Properties Analysis
Physical Properties
Some relevant physical properties include:
Water Solubility: Approximately 0.0524 mg/mL.
LogP (Partition Coefficient): Values around 1.4 to 2.4 indicate moderate lipophilicity.
Chemical Properties
Key chemical properties include:
pKa Values: The strongest acidic pKa is approximately 15.92, while the strongest basic pKa is around 4.63.
Polar Surface Area: Approximately 92.63 Ų indicates potential for membrane permeability.
These properties suggest dinaciclib's ability to penetrate biological membranes while also being soluble enough for systemic circulation.
Applications
Scientific Uses
Dinaciclib has been investigated primarily in clinical trials for its efficacy against various cancers, particularly hematological malignancies such as:
Relapsed or refractory multiple myeloma
Chronic lymphocytic leukemia
Solid tumors
Its role as a cyclin-dependent kinase inhibitor positions it as a promising candidate in cancer therapy strategies aimed at disrupting abnormal cell proliferation pathways. Additionally, ongoing research explores its potential interactions with bromodomain-containing proteins, suggesting broader implications in cancer biology beyond just kinase inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
YC-137 is a BCL-2 inhibitor, which selectively induces apoptosis of Bcl-2-overexpressing cells and disrupts its interaction with Bid BH3, thereby blocking the anti-apoptotic activity of Bcl-2.
Venetoclax is a member of the class of pyrrolopyridines that is a potent inhibitor of the antiapoptotic protein B-cell lymphoma 2. It is used for treamtment of chronic lymphocytic leukemia with 17p deletion. It has a role as an apoptosis inducer, an antineoplastic agent and a B-cell lymphoma 2 inhibitor. It is a member of oxanes, a N-sulfonylcarboxamide, an aromatic ether, a pyrrolopyridine, a member of monochlorobenzenes, a N-arylpiperazine, a N-alkylpiperazine and a C-nitro compound. Venetoclax is a BCL-2 inhibitor that was initially approved by the FDA in April 2016. Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are important regulators of the apoptotic (programmed cell death) process,. Venetoclax is used to treat chronic lymphocytic leukemia (CLL) and certain types of small lymphocytic lymphoma. CLL is the most prevalent leukemia diagnosed in Western countries. Venetoclax was developed through reverse engineering of the BCL-2 protein family inhibitor, navitoclax. Venetoclax is approximately 10 times more potent than navitoclax with regard to induction of apoptosis in CLL cells. A new indication was approved in 2018 for the treatment patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL), with or without 17p deletion, who have received at least one prior therapy. Previously, this drug was indicated only for patients with 17p gene deletion. Venetoclax is a BCL-2 Inhibitor. The mechanism of action of venetoclax is as a P-Glycoprotein Inhibitor. The physiologic effect of venetoclax is by means of Increased Cellular Death. Venetoclax is an oral selective BCL-2 inhibitor and antineoplastic agent used in the therapy of refractory chronic lymphocytic leukemia (CLL). Venetoclax is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice. Venetoclax has potent immunosuppressive activity and may be capable of causing reactivation of hepatitis B. Venetoclax is an orally bioavailable, selective small molecule inhibitor of the anti-apoptotic protein Bcl-2, with potential antineoplastic activity. Venetoclax mimics BH3-only proteins, the native ligands of Bcl-2 and apoptosis activators, by binding to the hydrophobic groove of Bcl-2 proteins thereby repressing Bcl-2 activity and restoring apoptotic processes in tumor cells. Bcl-2 protein is overexpressed in some cancers and plays an important role in the regulation of apoptosis; its expression is associated with increased drug resistance and tumor cell survival. Compared to the Bcl-2 inhibitor navitoclax, this agent does not inhibit bcl-XL and does not cause bcl-XL-mediated thrombocytopenia.
GDC-0152 has been used in trials studying the treatment of Solid Cancers. Smac Mimetic GDC-0152 is a second mitochondrial activator of caspases (Smac) mimetic inhibitor of IAPs (Inhibitor of Apoptosis Proteins) with potential antineoplastic activity. Smac mimetic GDC-0152 binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2, which may inhibit their activities and promote the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting active caspases-3, -7 and -9 via their baculoviral lAP repeat (BIR) domains. Smac, the endogenous IAP antagonist, relies on its N-terminal four amino-acid motif for binding to IAPs.
CUDC-427 has been used in trials studying the treatment of LYMPHOMA and Solid Cancers. Smac Mimetic GDC-0917 is an orally available, monovalent mimetic of second mitochondrial-derived activator of caspases (Smac/DIABLO) and inhibitor of IAPs (Inhibitor of Apoptosis Proteins) with potential antineoplastic activity. Smac mimetic GDC-0917 binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2. This inhibits the activities of these IAPs and promotes the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting active caspases-3, -7 and -9 via their baculoviral lAP repeat (BIR) domains.
Emricasan is the first caspase inhibitor tested in human which has received orphan drug status by FDA. It is developed by Pfizer and made in such a way that it protects liver cells from excessive apoptosis.
AEG40826 (HGS1029) is the hydrochloride salt of a small-molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins with potential antineoplastic activity. IAP inhibitor HGS1029 selectively inhibits the biological activity of IAP proteins, which may restore apoptotic signaling pathways; this agent may work synergistically with cytotoxic drugs to overcome tumor cell resistance to apoptosis. IAPs are overexpressed by many cancer cell types, suppressing apoptosis by binding and inhibiting active caspases-3, -7 and -9 via their BIR (baculoviral lAP repeat) domains.
AZD 5582 is a dimeric Smac mimetic and an inhibitor of the inhibitor of apoptosis (IAP) proteins. It binds to the BIR3 domains of IAP1, IAP2, and XIAP (IC50s = 15, 21, and 15 nM, respectively). It disrupts the protein-protein interaction between IAP1 and caspase-9 in vitro, as well as induces degradation of IAP1 in (EC50 = 0.1 nM) and reduces the growth of MDA-MB-231 breast cancer cells (GI50 = <0.06 nM). AZD 5582 (0.5, 1, and 1.5 nM) also induces cleavage of caspase-3 and apoptosis in MDA-MB-231 cells. In vivo, AZD 5582 (0.1, 0.5, and 3 mg/kg) induces intratumoral apoptosis and reduces tumor volume in an MDA-MB-231 mouse xenograft model. AZD 5582 (3 mg/kg) also increases CD4+ T cell, spleen, thymus, bone marrow, liver, lung, and lymph node levels of HIV RNA, indicating HIV latency reversal, in a humanized mouse model of antiretroviral therapy-suppressed HIV infection. Dimeric Smac mimetic; potent inhibitor of X-linked (XIAP) and cellular (cIAP) inhibitor of apoptosis protein AZD5582 is a potent IAP inhibitor, which is a dimeric compound based on the AVPI motif of Smac. AZD5582 binds potently to the BIR3 domains of cIAP1, cIAP2, and XIAP (IC50 = 15, 21, and 15 nM, respectively). AZD5582 causes cIAP1 degradation and induces apoptosis in the MDA-MB-231 breast cancer cell line at subnanomolar concentrations in vitro. When administered intravenously to MDA-MB-231 xenograft-bearing mice, AZD5582 results in cIAP1 degradation and caspase-3 cleavage within tumor cells and causes substantial tumor regressions following two weekly doses of 3.0 mg/kg. Antiproliferative effects are observed with 14 in only a small subset of the over 200 cancer cell lines examined, consistent with other published IAP inhibitors. As a result of its in vitro and in vivo profile, AZD5582 was nominated as a candidate for clinical development.
IDN-1965 is a potent, broad-spectrum, irreversible caspase inhibitor. IDN-1965 is markedly effective at inhibiting Fas-mediated apoptosis by multiple routes of administration. The therapeutic potential of caspase inhibitors appears promising for the treatment of apoptosis-mediated liver injury based on potency and postinsult efficacy.